molecular formula C21H24N4OS B13714628 N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide

N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide

Cat. No.: B13714628
M. Wt: 380.5 g/mol
InChI Key: QHAIBOWVAMJJOY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked through a thioacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This can be achieved by reacting ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent like sodium metabisulphite . The resulting benzimidazole is then reacted with a pyridine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization and chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridine moieties can bind to specific sites on proteins, altering their function. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share structural similarities and exhibit similar biological activities.

    Pyridine derivatives: Compounds such as 2-pyridylthioacetamide are structurally related and have comparable chemical properties.

Uniqueness

N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide is unique due to the combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-cyclohexyl-2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H24N4OS/c1-14-7-9-17-18(11-14)25-21(24-17)15-8-10-20(22-12-15)27-13-19(26)23-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,23,26)(H,24,25)

InChI Key

QHAIBOWVAMJJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4CCCCC4

Origin of Product

United States

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